molecular formula C14H19NO2 B1348635 N-Benzyl-L-proline ethyl ester CAS No. 955-40-8

N-Benzyl-L-proline ethyl ester

Cat. No.: B1348635
CAS No.: 955-40-8
M. Wt: 233.31 g/mol
InChI Key: FLASAKCDOWUBQX-ZDUSSCGKSA-N
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Description

Significance of L-Proline Derivatives in Synthetic Chemistry

L-proline and its derivatives are of paramount importance in synthetic chemistry, primarily due to their role as organocatalysts. organic-chemistry.org The rigid, cyclic structure of proline imparts a unique conformational constraint, making it an effective template for controlling stereochemistry in chemical reactions. organic-chemistry.org This has led to the extensive development and application of proline-based catalysts in a wide array of asymmetric transformations, including aldol (B89426) and Michael reactions. organic-chemistry.orgacs.org

Beyond catalysis, proline derivatives are crucial building blocks in medicinal chemistry and materials science. They are incorporated into peptides and proteins to modulate their structure and function, influencing properties like protein stability and enzymatic activity. nih.gov The ability to introduce diverse functionalities onto the proline ring allows for the synthesis of complex molecules with potential therapeutic applications, such as novel antibiotics and antifungal agents. nih.govacs.org Furthermore, proline derivatives are integral to the development of collagen mimetics and other advanced materials. nih.gov

Historical Context of N-Substituted Proline Esters in Organic Synthesis

The history of N-substituted proline esters is closely tied to the broader evolution of peptide chemistry and asymmetric catalysis. The protection of the nitrogen atom of amino acids, including proline, was a critical development for the controlled, stepwise synthesis of peptides. The introduction of various N-substituents allowed chemists to prevent unwanted side reactions at the amine group while manipulating the carboxylic acid end of the molecule.

The exploration of N-substituted proline esters expanded significantly with the rise of organocatalysis. Researchers discovered that modifying the N-substituent of proline could fine-tune the catalyst's steric and electronic properties, thereby influencing the efficiency and stereoselectivity of the catalyzed reactions. This led to the synthesis and investigation of a wide range of N-alkyl and N-aryl proline esters, each offering unique advantages for specific chemical transformations.

Scope and Research Directions for N-Benzyl-L-proline Ethyl Ester

This compound serves as a versatile intermediate in the synthesis of more complex molecules. The benzyl (B1604629) group can function as a protecting group for the proline nitrogen, which can be removed under specific conditions to allow for further functionalization. The ethyl ester provides a reactive site for transformations such as hydrolysis, amidation, or reduction.

Current and future research involving this compound is likely to focus on several key areas:

Asymmetric Synthesis: Its chiral nature makes it a valuable starting material for the enantioselective synthesis of complex target molecules, including pharmaceuticals and natural products.

Peptide Chemistry: As a modified amino acid, it can be incorporated into peptides to study structure-activity relationships or to create peptidomimetics with enhanced stability or novel biological activities.

Development of Novel Catalysts: The core structure of this compound can be further modified to create new generations of organocatalysts with improved performance in various asymmetric reactions.

Properties of this compound

PropertyValue
Molecular Formula C₁₄H₁₉NO₂ sigmaaldrich.comnih.gov
Molecular Weight 233.31 g/mol sigmaaldrich.com
CAS Number 955-40-8 sigmaaldrich.com
Appearance Liquid sigmaaldrich.com
Density 1.048 g/mL at 25 °C sigmaaldrich.comscientificlabs.co.uk
Refractive Index n20/D 1.511 sigmaaldrich.comscientificlabs.co.uk
Optical Activity [α]20/D −62°, neat sigmaaldrich.com

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl (2S)-1-benzylpyrrolidine-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO2/c1-2-17-14(16)13-9-6-10-15(13)11-12-7-4-3-5-8-12/h3-5,7-8,13H,2,6,9-11H2,1H3/t13-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLASAKCDOWUBQX-ZDUSSCGKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@@H]1CCCN1CC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350814
Record name N-Benzyl-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

233.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

955-40-8
Record name N-Benzyl-L-proline ethyl ester
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-Benzyl-L-proline ethyl ester
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Synthetic Methodologies and Route Optimization for N Benzyl L Proline Ethyl Ester

Classical Esterification and N-Alkylation Approaches for Proline Esters

Traditional methods for synthesizing N-Benzyl-L-proline ethyl ester typically involve a two-stage process: the initial formation of the L-proline ethyl ester followed by the introduction of the benzyl (B1604629) group onto the nitrogen atom.

Thionyl Chloride-Mediated Esterification of L-Proline and Subsequent N-Benzylation

A common and effective method for the esterification of amino acids is the use of thionyl chloride (SOCl₂). In this procedure, L-proline is treated with thionyl chloride in an appropriate alcohol, in this case, ethanol (B145695). The thionyl chloride reacts with the alcohol to form an intermediate that facilitates the esterification of the carboxylic acid group of L-proline. This reaction is often carried out at reduced temperatures to control its reactivity. One advantage of this method is that the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gases and can be easily removed from the reaction mixture.

One specific protocol involves cooling benzyl alcohol to 0 °C before the addition of thionyl chloride, followed by the addition of L-proline. chemicalbook.com The mixture is stirred for an extended period, first at 0 °C and then at room temperature, to ensure the completion of the reaction. chemicalbook.com The resulting proline ester hydrochloride is then precipitated and collected. chemicalbook.com An alternative approach involves reacting L-proline with thionyl chloride first to form the acid chloride, which is a highly reactive intermediate. researchgate.net This is then carefully reacted with anhydrous methanol (B129727) or ethanol to yield the corresponding ester. researchgate.net

Following the successful synthesis of the L-proline ethyl ester (often as its hydrochloride salt), the next step is N-benzylation. A general procedure for this transformation involves reacting the proline ester with a benzyl halide, such as benzyl bromide, in the presence of a base. chemicalbook.com The base, for instance, potassium hydroxide, deprotonates the secondary amine of the proline ring, allowing for the nucleophilic substitution reaction with the benzyl halide to form the N-benzyl bond. chemicalbook.com

Reagent/StepConditionsYieldReference
L-Proline, Benzyl Alcohol, Thionyl Chloride0°C to room temperature, 50 hours93% (for benzyl ester hydrochloride) chemicalbook.com
L-Proline, Benzyl Bromide, Potassium Hydroxide40°C, 8 hours in isopropanol~90% (for N-benzyl-L-proline) chemicalbook.com
L-Proline, Thionyl Chloride, Anhydrous MethanolReflux, then reaction with methanolQuantitative esterification reported researchgate.net

Multi-Step Synthesis Protocols for L-Proline Ethyl Ester Intermediates

Beyond the thionyl chloride method, the Fischer-Speier esterification is a cornerstone for producing amino acid esters. sciencemadness.org This acid-catalyzed reaction involves heating the amino acid (L-proline) in a large excess of the alcohol (ethanol), with a strong acid catalyst like hydrochloric acid or sulfuric acid. ontosight.aisciencemadness.org To drive the equilibrium towards the product ester, water, a byproduct of the reaction, must be removed. researchgate.net This can be achieved using a Dean-Stark apparatus or by using anhydrous conditions, for example, by bubbling dry HCl gas through anhydrous ethanol containing L-proline. sciencemadness.orgsciencemadness.org The initial product is the L-proline ethyl ester hydrochloride, which can then be neutralized to obtain the free base. sciencemadness.org

More novel multi-step syntheses have also been developed. One such route begins with L-5-oxoproline esters, which are derived from the readily available L-glutamic acid. uni-stuttgart.de Through a sequence involving chlorination and catalytic hydrogenation, L-proline can be obtained in high yield and optical purity, which can then be esterified. uni-stuttgart.de Another innovative approach utilizes mesylates or tosylates of delta-hydroxy-L-norvaline esters. These precursors undergo spontaneous cyclization in an aqueous buffer to yield L-proline esters in near-quantitative yields. nih.gov

Starting MaterialKey Reagents/StepsProductYieldOptical PurityReference
L-ProlineAnhydrous Ethanol, HCl gas (Fischer Esterification)L-Proline Ethyl Ester Hydrochloride53-85%Not Reported sciencemadness.org
L-5-Oxoproline EstersPhosgene, Catalytic Hydrogenation, HydrolysisL-Proline78% (overall)99.7% uni-stuttgart.de
delta-hydroxy-L-norvaline estersAqueous BufferL-Proline EstersNear QuantitativeOptically Active nih.gov

Advances in this compound Synthesis

Recent advancements in synthetic chemistry have provided more efficient, selective, and sustainable methods for the production of this compound and its precursors.

Metal Chloride-Catalyzed Esterification for Proline Ester Production

High-valent transition metal halides have been investigated for their ability to promote reactions of amino acids and their esters. rsc.org For instance, titanium tetrachloride (TiCl₄) has been shown to react smoothly with various α-amino acids to form coordination compounds. rsc.org More directly relevant, niobium (NbCl₅) and tantalum (TaCl₅) pentahalides react with L-proline ethyl ester to yield ionic coordination compounds. rsc.org These reactions demonstrate the activation of the amino acid ester by the metal center. In some cases, these metal chlorides can direct unusual reactivity, such as the C-C coupling observed between two proline units in the presence of NbCl₅ and an amine. rsc.org While not a direct catalytic esterification, the use of these metal chlorides highlights their potential to activate amino acid derivatives for subsequent transformations. rsc.org

Enzymatic Esterification Strategies for Chiral Proline Esters

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical synthesis. nih.gov Enzymes, such as lipases, can catalyze the esterification of amino acids with high enantioselectivity under mild conditions. elsevierpure.comnih.gov This is particularly advantageous for producing chiral esters like L-proline ethyl ester, as it avoids the risk of racemization that can occur under harsh chemical conditions. nih.gov The strategy often involves a kinetic resolution, where the enzyme selectively esterifies one enantiomer from a racemic mixture, or selectively hydrolyzes one enantiomer of a racemic ester. For instance, porcine pancreas lipase (B570770) (PPL) has been used for the enantioseparation of N-acetyl amino acid esters in an ionic liquid medium. elsevierpure.com Phosphotriesterase (PTE) from Pseudomonas diminuta and its engineered variants have demonstrated exceptional stereoselectivity in the hydrolysis of chiral phosphoramidates, which are precursors to important antiviral drugs, showcasing the power of enzymes in resolving chiral molecules. acs.org These enzymatic methods are crucial for ensuring the high optical purity required in many applications of chiral proline esters. nih.gov

Enzyme TypeReaction TypeSubstrate ExampleKey AdvantageReference
LipaseEnantioselective Esterification/HydrolysisN-acetyl amino acidsHigh enantioselectivity, mild conditions elsevierpure.comnih.gov
Phosphotriesterase (PTE)Stereoselective HydrolysisChiral phosphoramidatesHigh stereoselectivity for chiral phosphorus centers acs.org
Amino Acid DehydrogenasesReductive Aminationα-keto acidsHigh enantioselectivity, broad substrate specificity nih.gov

Continuous Flow Reactor Systems for this compound and Related Compounds

Continuous flow chemistry has emerged as a powerful technology for chemical synthesis, offering benefits such as enhanced safety, better heat and mass transfer, and the potential for straightforward scaling-up. ru.nlgoogle.com While a specific protocol for the continuous flow synthesis of this compound is not extensively documented, the synthesis of related compounds using this technology demonstrates its applicability. For example, the on-demand generation of highly reactive organosodium reagents and their subsequent reaction with various electrophiles, including benzyl chlorides, has been successfully performed in continuous flow. uni-muenchen.de This approach allows for the safe handling of reactive intermediates and precise control over reaction parameters. The diazotization of glycine (B1666218) ethyl ester, a key step in synthesizing diazo compounds from amino esters, has also been adapted to flow systems. ru.nl Given these examples, a multi-step continuous flow process could be envisioned for this compound, where the initial esterification of L-proline is followed by an in-line N-benzylation step, potentially leading to a more efficient and scalable manufacturing process.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals, including this compound, to minimize environmental impact and improve efficiency.

A key aspect of green chemistry is the use of environmentally benign and reusable catalysts. L-proline itself, being a natural and readily available amino acid, is a prominent example of an organocatalyst used in various green synthetic protocols. tandfonline.comresearchgate.netingentaconnect.comnih.gov It can act as a bifunctional catalyst, with its secondary amine acting as a Lewis base and its carboxylic acid as a Brønsted acid. ingentaconnect.comnih.gov This catalytic activity is harnessed in numerous reactions, such as aldol (B89426) condensations, Mannich reactions, and Michael additions, often under mild and environmentally friendly conditions. ingentaconnect.comnih.gov

Solvent-free reaction conditions represent another cornerstone of green chemistry. L-proline has been effectively used as a catalyst in solvent-free multicomponent reactions to synthesize various heterocyclic compounds. tandfonline.comrsc.org For instance, an efficient L-proline catalyzed one-pot synthesis of 3-amino-alkylated indoles has been developed under solvent-free conditions at room temperature. These methods often involve simple grinding techniques, which reduce energy consumption and waste generation. tandfonline.com

The use of alternative, greener solvents is also a significant green chemistry strategy. Research has shown that L-proline can effectively catalyze reactions in greener media like polyethylene (B3416737) glycol (PEG), often with comparable or even improved efficiency and enantioselectivity compared to traditional organic solvents. researchgate.net

Furthermore, the development of one-pot syntheses and multicomponent reactions, often catalyzed by L-proline or its derivatives, contributes to the atom economy and reduces the number of synthetic steps, work-up procedures, and waste generated. rsc.org

Table 3: Application of Green Chemistry Principles in Proline Derivative Synthesis

Green Chemistry PrincipleApplication in Proline SynthesisExampleReference
Use of Organocatalysts L-proline as a natural, biodegradable, and reusable catalyst.L-proline catalyzed synthesis of benzil (B1666583) bis-hydrazones. tandfonline.com
Solvent-Free Reactions Performing reactions by grinding reactants with a catalyst, eliminating the need for solvents.L-proline catalyzed synthesis of 1,5-benzodiazepine derivatives under solvent-free conditions. tandfonline.com
Use of Green Solvents Replacing hazardous organic solvents with environmentally benign alternatives.L-proline catalyzed aldol reaction in polyethylene glycol (PEG). researchgate.net
Atom Economy/One-Pot Synthesis Combining multiple reaction steps into a single pot to reduce waste and improve efficiency.L-proline catalyzed one-pot, three-component synthesis of heterocyclic compounds. rsc.org

Applications of N Benzyl L Proline Ethyl Ester in Asymmetric Synthesis and Catalysis

N-Benzyl-L-proline Ethyl Ester as a Chiral Catalyst in Enantioselective Transformations

The quest for efficient and selective methods to produce enantiomerically pure compounds has driven the development of various catalytic systems. researchgate.netpsu.edu Chiral organocatalysts, in particular, have garnered significant attention due to their low toxicity and operational simplicity compared to metal-based catalysts. libretexts.org In this context, derivatives of L-proline have proven to be highly effective "simplest enzymes" capable of catalyzing reactions with high stereoselectivity. libretexts.orgchemrxiv.org

Organocatalytic Applications, e.g., Darzens Reaction

While direct evidence for the use of this compound in the Darzens reaction is not extensively documented in the provided results, the broader context of proline and its derivatives in organocatalysis suggests its potential applicability. The Darzens reaction, a condensation reaction between a ketone or aldehyde and an α-haloester in the presence of a base to form an α,β-epoxy ester (glycidic ester), can be rendered asymmetric through the use of chiral catalysts. Given the established role of proline derivatives in activating carbonyl compounds and controlling the stereochemical outcome of various reactions, it is plausible that this compound could function as an organocatalyst in asymmetric versions of the Darzens reaction. beilstein-journals.org

Mechanistic Investigations of Catalytic Cycles

The catalytic activity of proline and its derivatives is generally understood to proceed through either an enamine or an iminium ion intermediate. libretexts.orgnih.gov In a typical catalytic cycle for an aldol (B89426) reaction, for instance, the secondary amine of the proline catalyst reacts with a carbonyl donor (a ketone or aldehyde) to form a nucleophilic enamine intermediate. libretexts.orgnih.gov This enamine then attacks an electrophilic acceptor, such as an aldehyde, in a stereocontrolled manner. libretexts.org The resulting intermediate is then hydrolyzed to release the chiral product and regenerate the catalyst. libretexts.org

To facilitate mechanistic studies, researchers have synthesized charge-tagged L-proline derivatives. beilstein-journals.org These modified catalysts, which carry a fixed charge, allow for enhanced detection by electrospray ionization mass spectrometry (ESI-MS), enabling the direct observation of key intermediates in the catalytic cycle. beilstein-journals.org Such studies have provided experimental evidence for the List-Houk mechanism for enamine catalysis. beilstein-journals.org

Role as a Chiral Auxiliary in Stereocontrolled Reactions

Beyond its use as a catalyst, this compound and related structures can serve as chiral auxiliaries. nih.govacs.org A chiral auxiliary is a stereogenic group that is temporarily incorporated into a substrate to direct the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed, having imparted its chirality to the product.

Impact on Stereochemical Outcomes in Carbon-Carbon Bond Forming Reactions

The stereochemical outcome of carbon-carbon bond-forming reactions can be significantly influenced by the presence of a chiral auxiliary derived from proline. nih.gov The rigid, cyclic structure of the proline ring and the stereogenic center at the α-position effectively control the facial selectivity of approaching reagents. For example, in the alkylation of proline enolates, the diastereoselectivity of the reaction is dependent on both the alkylating agent and the N-protecting group. nih.gov Studies have shown that the use of benzylic halides can lead to products with inversion of configuration. nih.gov

The stereointegrity of reactions involving benzylic systems can be investigated using isotopically labeled compounds. beilstein-journals.orgbeilstein-journals.org By examining the enantiopurity of the products, it is possible to determine whether the reaction proceeds through a dissociative (SN1) or associative (SN2) pathway. beilstein-journals.org

Influence on Diastereoselectivity in Alkylation and Aldol Reactions

The diastereoselectivity of alkylation and aldol reactions involving proline derivatives is a well-studied area. nih.gov In the alkylation of N-protected proline esters, the choice of the N-protecting group and the ester group can have a profound impact on the diastereomeric ratio of the products. nih.gov For instance, the steric bulk of the ester group can play a crucial role in enhancing selectivity. nih.gov

In aldol reactions, proline-derived catalysts can facilitate the formation of two adjacent stereogenic centers with high syn-stereocontrol. libretexts.org The diastereoselectivity is often dependent on the steric bulk of the substituents on the aldehyde donor. libretexts.org Mechanistic proposals for these reactions often invoke a Zimmerman-Traxler-like transition state to explain the observed stereochemical outcomes. beilstein-journals.org

Ligand Design and Chiral Catalyst Development Based on this compound Scaffolds

The this compound scaffold provides a versatile platform for the design and synthesis of new chiral ligands and organocatalysts. researchgate.netnih.gov By modifying the N-benzyl group, the ethyl ester, or the proline ring itself, researchers can fine-tune the steric and electronic properties of the resulting molecule to optimize its performance in a specific catalytic transformation.

For example, proline-based N-oxides have been developed as effective catalysts for the enantioselective allylation of aldehydes. nih.gov These catalysts can be readily prepared from optically pure proline in a few simple steps. nih.gov Similarly, protonated N'-benzyl-N'-L-prolyl-L-proline hydrazide has been shown to be a highly enantioselective catalyst for direct asymmetric aldol reactions. rsc.org Furthermore, proline derivatives have been immobilized on solid supports, such as silica (B1680970) gel, to create heterogeneous catalysts that can be easily recovered and reused, a significant advantage for industrial applications. nih.gov

The development of novel proline-based catalysts is an active area of research, with ongoing efforts to improve catalytic efficiency, expand the scope of applicable reactions, and develop more sustainable catalytic systems. researchgate.netpsu.edu

N Benzyl L Proline Ethyl Ester in Peptide Synthesis and Bioconjugation

Utilization as a Protected Amino Acid Building Block in Peptide Synthesis

N-Benzyl-L-proline ethyl ester serves as a valuable building block in the field of peptide chemistry. It is a derivative of the amino acid L-proline where the secondary amine of the pyrrolidine (B122466) ring is protected by a benzyl (B1604629) group, and the carboxylic acid is protected as an ethyl ester. nih.govmendelchemicals.com This dual protection strategy is crucial for its application in the stepwise assembly of peptide chains, preventing unwanted side reactions at these functional groups. wikipedia.orgresearchgate.net The N-benzyl group provides robust protection under various coupling conditions, while the ethyl ester protects the C-terminus during chain elongation. wikipedia.orgorganic-chemistry.org

The physicochemical properties of this compound are summarized in the table below.

PropertyValue
Molecular Formula C14H19NO2
Molecular Weight 233.31 g/mol
Form Liquid
Density 1.048 g/mL at 25 °C
Refractive Index n20/D 1.511
Optical Activity [α]20/D −62° (neat)
CAS Number 955-40-8

Data sourced from multiple references. nih.govmendelchemicals.comsigmaaldrich.com

Formation of Cyclic Peptides and Peptide Analogues

The unique, conformationally restricted structure of the proline ring is often exploited to induce turns in a peptide backbone, making it a key component in the synthesis of cyclic peptides. nih.gov this compound can be incorporated into a linear peptide precursor, which is then subjected to a head-to-tail cyclization reaction. In this process, the N-terminal amino group of the linear peptide attacks the activated C-terminal ester, forming a cyclic structure. googleapis.com The presence of the proline moiety can pre-organize the linear precursor into a conformation that favors this intramolecular reaction, thereby increasing the efficiency of the cyclization step. nih.gov

Advanced synthetic strategies, such as ring-closing metathesis (RCM), have been employed to create cyclic proline-containing peptide analogues. datapdf.com In one approach, a dipeptide precursor containing a proline derivative with an ethyl ester and a Boc-protected amine was synthesized. datapdf.com This diene was then treated with a Grubbs' catalyst to facilitate the RCM reaction, yielding a macrocyclic peptide with a defined geometry about the proline amide bond. datapdf.com Such methods allow for the creation of structurally diverse peptide mimetics with constrained conformations, which are valuable tools in drug discovery and chemical biology.

Role in Solution-Phase Peptide Synthesis Strategies

This compound is particularly well-suited for classical solution-phase peptide synthesis. scientificlabs.co.uksigmaaldrich.com This method involves the stepwise addition of protected amino acids in a homogenous solution, followed by purification after each step. wikipedia.org Unlike solid-phase synthesis, solution-phase methods are often preferred for large-scale industrial production of peptides. wikipedia.org

In a typical solution-phase strategy, the N-terminus of the growing peptide chain is temporarily protected, often with a Boc (tert-butyloxycarbonyl) group, while the C-terminus is protected as an ester. wikipedia.orgresearchgate.net The next amino acid to be added, such as this compound, has its amino group protected (in this case, by the N-benzyl group) and its carboxyl group activated. gcwgandhinagar.com Activation of the carboxyl group of the N-protected amino acid is necessary to facilitate peptide bond formation and can be achieved using various coupling reagents. wikipedia.orggcwgandhinagar.com

Common coupling reagents and conditions used in solution-phase synthesis are outlined in the table below.

Coupling Reagent/MethodDescription
Carbodiimides (e.g., DCC, DIC) Reagents like N,N'-dicyclohexylcarbodiimide (DCC) or diisopropylcarbodiimide (DIC) activate the carboxyl group by forming a highly reactive O-acylisourea intermediate, which is then attacked by the N-terminal amine of the other amino acid. wikipedia.orggcwgandhinagar.com
Active Esters (e.g., HOBt, HOSu) Additives such as 1-hydroxybenzotriazole (B26582) (HOBt) or N-hydroxysuccinimide (HOSu) can be used with carbodiimides to form active esters. This strategy suppresses side reactions and reduces the risk of racemization. googleapis.com
Uronium/Onium Salts (e.g., TBTU, HBTU) Reagents like O-(Benzotriazol-1-yl)-N,N,N′,N′-tetramethyluronium tetrafluoroborate (B81430) (TBTU) are efficient coupling agents that facilitate rapid amide bond formation, often used in conjunction with a base like triethylamine (B128534) (Et3N) in a solvent such as dichloromethane (B109758) (DCM). nih.gov

After the coupling reaction, the N-terminal protecting group of the newly formed dipeptide is removed (deprotection), and the cycle can be repeated to elongate the peptide chain. gcwgandhinagar.com The N-benzyl group on the proline residue remains intact during these steps, providing stable protection until it is removed at a later stage, if necessary, often through catalytic hydrogenation. nih.gov

Application in Bioconjugation Chemistry

Bioconjugation is the chemical strategy of linking two molecules, at least one of which is a biomolecule such as a protein or antibody, to form a stable hybrid complex. These techniques are fundamental for developing diagnostic tools, therapeutic agents, and for studying biological processes. The proline scaffold is a target for specific bioconjugation strategies. berkeley.edu

Strategies for Linking Biomolecules with this compound Scaffolds

A key challenge in bioconjugation is achieving site-specificity to ensure that the modification does not disrupt the biomolecule's function. One innovative strategy involves the specific targeting of N-terminal proline residues on proteins. berkeley.edu This method leverages an enzymatic reaction to create a covalent bond between the protein and another molecule.

The process utilizes a tyrosinase enzyme, which oxidizes phenol (B47542) or catechol derivatives into highly reactive o-quinone intermediates. berkeley.edu These intermediates then rapidly and selectively couple with proline residues located at the N-terminus of a protein. This reaction is highly regioselective and proceeds under mild conditions, often at low temperatures (e.g., 4 °C), using molecular oxygen as the oxidant. berkeley.edu

Steps in Tyrosinase-Mediated N-Terminal Proline Bioconjugation

StepDescription
1. Precursor Synthesis A molecule of interest (e.g., a fluorescent dye, a drug) is functionalized with a phenol group. This is often achieved using commercially available NHS ester precursors. berkeley.edu
2. Enzymatic Oxidation The phenol derivative is treated with a tyrosinase enzyme, such as one isolated from Agaricus bisporus (abTYR). The enzyme catalyzes the oxidation of the phenol to a reactive o-quinone. berkeley.edu
3. Selective Coupling The o-quinone intermediate is introduced to a protein that has been engineered to have an N-terminal proline residue. The quinone reacts specifically with the secondary amine of the proline, forming a stable, covalent bioconjugate. berkeley.edu
4. Functional Bioconjugate The resulting bioconjugate retains the activity of the parent protein, as demonstrated by the successful labeling of a chitin-binding domain (CBD) which maintained its ability to bind to yeast cells. berkeley.edu

This strategy highlights the utility of the proline scaffold as a unique chemical handle for site-specific protein modification. While this method targets proline on a protein rather than using this compound as a reagent, it establishes the principle of using the proline structure as the reactive partner in advanced bioconjugation schemes.

Advanced Spectroscopic and Computational Analysis in Research

Mechanistic Elucidation via Electrospray Ionization Mass Spectrometry (ESI-MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a powerful tool for analyzing reaction pathways involving N-Benzyl-L-proline ethyl ester. In ESI-MS, the molecule is ionized, typically by protonation to form the [M+H]⁺ ion, and then transferred into the gas phase for mass analysis. The subsequent fragmentation of this ion provides a roadmap of its structure.

Research on analogous proline-containing compounds offers insight into the expected fragmentation patterns. For many proline derivatives, tandem mass spectrometry (MS/MS) of the protonated molecule reveals a characteristic and often dominant product ion at a mass-to-charge ratio (m/z) of 70.0652. researchgate.net This ion corresponds to the stable pyrrolidinyl cation formed after the loss of the substituents.

In the case of this compound, ESI-MS/MS analysis would be expected to yield a series of fragment ions that confirm the presence of the benzyl (B1604629), ethyl ester, and proline core moieties. The observation of these specific fragments can be crucial in mechanistic studies, allowing researchers to track the formation of intermediates and byproducts in complex reaction mixtures, thereby clarifying the step-by-step process of a chemical transformation.

Table 1: Predicted ESI-MS Fragmentation for Protonated this compound ([C₁₄H₁₉NO₂ + H]⁺, m/z 234.15)

Fragment Ion Proposed Structure Predicted m/z
[M+H - C₂H₄]⁺ Loss of ethylene (B1197577) from ethyl ester 206.12
[M+H - C₂H₅OH]⁺ Loss of ethanol (B145695) 188.10
[C₇H₇]⁺ Benzyl cation 91.05

NMR Spectroscopy for Structural Confirmation and Conformational Analysis in Complex Synthetic Routes

Nuclear Magnetic Resonance (NMR) spectroscopy is the cornerstone technique for the structural verification of this compound. ¹H and ¹³C NMR spectra provide a detailed map of the carbon-hydrogen framework, confirming the connectivity of the atoms within the molecule.

¹H NMR: The spectrum would show distinct signals for the aromatic protons of the benzyl group, the protons of the ethyl group (a characteristic quartet and triplet), and the diastereotopic protons of the benzyl methylene (B1212753) group, alongside the complex multiplets for the protons on the proline ring.

¹³C NMR: The carbon spectrum would confirm the presence of the carbonyl carbon of the ester, the aromatic carbons, the carbons of the proline ring, and the carbons of the ethyl and benzyl groups.

Beyond simple structural confirmation, NMR is vital for conformational analysis. The proline ring is not planar and can adopt different "puckered" conformations. researchgate.net Furthermore, the bulky benzyl group influences the conformational equilibrium. Advanced NMR techniques, such as Nuclear Overhauser Effect Spectroscopy (NOESY), can be used to identify protons that are close in space, providing critical data on the preferred three-dimensional structure of the molecule in solution. This information is particularly valuable in asymmetric synthesis, where the conformation of a proline-derived catalyst or intermediate can dictate the stereochemical outcome of a reaction. Molecular dynamics studies on related proline-containing peptides have shown that the proline residue can act as a hinge, allowing for significant conformational motion, a behavior that can be probed and validated with NMR data. researchgate.net

X-ray Crystallography for Absolute Configuration and Supramolecular Interactions

X-ray crystallography provides the most definitive proof of a molecule's three-dimensional structure, including its absolute stereochemistry. nih.gov For a chiral molecule like this compound, obtaining a single crystal suitable for diffraction analysis allows for the unambiguous determination of its (S)-configuration. This technique relies on the phenomenon of anomalous scattering, where the interaction of X-rays with the electrons of the atoms in the crystal allows for the differentiation between a molecule and its mirror image (enantiomer). mit.edu

The determination of absolute structure is crucial and is often quantified using the Flack parameter. ed.ac.uk A value close to zero for the correct enantiomer confirms the assigned absolute configuration with high confidence. ed.ac.uk Modern crystallographic methods have advanced to the point where the absolute configuration of molecules containing only light atoms like oxygen can be reliably determined, which is relevant for this compound. mit.edu

In addition to confirming absolute configuration, the crystal structure reveals how molecules pack together in the solid state. This includes identifying and characterizing supramolecular interactions, such as van der Waals forces and potential weak hydrogen bonds, which govern the crystal lattice's stability and physical properties.

Table 2: Representative Crystallographic Data Obtainable for this compound

Parameter Description Expected Information
Crystal System The geometry of the unit cell. e.g., Orthorhombic, Monoclinic
Space Group The symmetry elements within the crystal. e.g., P2₁2₁2₁ (non-centrosymmetric)
Unit Cell Dimensions The lengths and angles of the unit cell. a, b, c (Å); α, β, γ (°)
Flack Parameter A value to determine the absolute structure. ed.ac.uk Value near 0 confirms the (S)-configuration.
Bond Lengths/Angles Precise measurements of all bonds and angles. Confirms molecular geometry.

Computational Chemistry Approaches for Understanding Reactivity and Selectivity

Computational chemistry provides powerful predictive tools to complement experimental findings, offering a molecular-level understanding of the behavior of this compound.

Density Functional Theory (DFT) is a quantum mechanical method used to investigate the electronic structure and energetics of molecules. It is particularly useful for mapping out the potential energy surface of a chemical reaction. For reactions involving this compound, DFT can be used to:

Model Reaction Mechanisms: By calculating the energies of reactants, intermediates, transition states, and products, DFT can elucidate the step-by-step pathway of a reaction. researchgate.net

Identify Rate-Determining Steps: The transition state with the highest energy barrier corresponds to the slowest step of the reaction, providing a target for reaction optimization. researchgate.net

Explain Stereoselectivity: In asymmetric catalysis where a derivative of this compound might be used, DFT can model the different transition states leading to various stereoisomers. The energy difference between these transition states can explain and predict the enantiomeric excess observed experimentally. researchgate.net

Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time, providing a "movie" of molecular behavior. nih.gov An MD simulation of this compound, typically in a solvent box to mimic solution conditions, can reveal:

Conformational Landscape: The simulation samples numerous conformations, revealing the most stable and frequently accessed shapes of the molecule. This includes the dynamic puckering of the proline ring and the rotational freedom of the benzyl and ethyl ester groups. researchgate.net

Solvent Effects: MD explicitly models the interaction between the solute and solvent molecules, showing how the solvent influences conformational preferences.

Ligand-Receptor Interactions: If this compound or a derivative is designed to interact with a biological target like an enzyme, MD simulations can be used to model the binding process. This can predict the binding pose, identify key intermolecular interactions (like hydrogen bonds and hydrophobic contacts), and estimate the stability of the ligand-receptor complex.

Future Research Directions and Emerging Methodologies

Integration of N-Benzyl-L-proline Ethyl Ester in Multicomponent Reactions

Multicomponent reactions (MCRs), which combine three or more reactants in a single step to form a complex product, are highly valued for their efficiency and atom economy. L-proline and its derivatives are well-established as effective organocatalysts in a variety of asymmetric MCRs, including Mannich and aldol (B89426) reactions. longdom.org The catalytic cycle often involves the formation of key enamine or iminium ion intermediates. longdom.orgnih.gov

Future research could focus on integrating this compound as a catalyst in such reactions. The presence of the N-benzyl and ethyl ester groups, as opposed to the free amine and carboxylic acid in L-proline, would necessitate a different catalytic mechanism but could offer advantages in terms of solubility in organic solvents and modified stereochemical control due to increased steric bulk. Researchers could explore its use in reactions like the Hantzsch polyhydroquinoline synthesis or the synthesis of 3-amino alkylated indoles, which are known to be catalyzed by L-proline. longdom.orgnih.gov The ester and benzyl (B1604629) groups could also serve as handles for anchoring the catalyst to a solid support.

Exploration of Novel Protecting Groups and Deprotection Strategies

This compound incorporates two common protecting groups: the N-benzyl (Bn) group for the secondary amine and the ethyl ester (OEt) for the carboxylic acid. The benzyl group is typically removed via catalytic hydrogenolysis, while the ethyl ester is cleaved by acid- or base-catalyzed hydrolysis. acs.org This differential reactivity is the basis of "orthogonal protection," a strategy that allows for the selective removal of one group while the other remains intact, enabling stepwise modifications at either the nitrogen or the carboxyl group. nih.gov

Future investigations could explore alternative protecting groups on the proline scaffold. For instance, replacing the benzyl group with a p-methoxybenzyl (PMB) group would allow for oxidative deprotection, adding another layer of orthogonality. acs.org Similarly, employing a tert-butyl ester instead of the ethyl ester would enable removal under specific acidic conditions without affecting the N-benzyl group. acs.org Research into novel, one-pot deprotection strategies that can remove both groups simultaneously or in a specific sequence with minimal reagents would also be a valuable pursuit.

Protecting GroupPosition in CompoundTypical Deprotection Method(s)
N-Benzyl (Bn) AmineCatalytic Hydrogenolysis
Ethyl Ester (OEt) Carboxylic AcidAcid or Base Hydrolysis
p-Methoxybenzyl (PMB) Amine (Hypothetical)Oxidation (e.g., with DDQ or CAN)
tert-Butyl Ester (tBu) Carboxylic Acid (Hypothetical)Acidolysis (e.g., with TFA)

Application in Supramolecular Chemistry and Materials Science

The rigid, chiral structure of the proline ring is a fundamental component of important biological macromolecules like collagen, where it helps establish a stable helical secondary structure. wikipedia.org This principle is being actively explored in materials science. Proline derivatives are being used to synthesize advanced materials, including thermoresponsive polymers and functionalized polymer supports for organocatalysis. nih.govrsc.org

This compound is an ideal building block, or monomer, for creating novel polymers and supramolecular assemblies. Future research could involve the polymerization of this compound to create proline-based polymers with unique properties. google.com The benzyl and ethyl groups could be modified before or after polymerization to append other functional units, leading to new materials for drug delivery, chiral separations, or as scaffolds for tissue engineering. google.comnih.gov The inherent chirality of the proline core could be used to induce specific folding patterns in polymers or to create chiral surfaces for enantioselective recognition and catalysis. nih.govrsc.org

Development of High-Throughput Screening Methods for this compound Applications

High-throughput screening (HTS) is a crucial technology for rapidly discovering new catalysts and materials by testing large libraries of compounds for a desired activity. While specific HTS methods for this compound have not been detailed, established principles can be applied.

Future work should focus on designing HTS assays to accelerate the discovery of its applications. For example, if used as a catalyst in a multicomponent reaction, a fluorescence-based assay could be developed where the reaction product is either fluorescent or quenches a fluorescent reporter. This would allow for the rapid screening of reaction conditions (solvents, temperature, additives) to optimize the catalytic performance. Similarly, its potential as a chiral selector in separation science could be screened by developing chromatographic methods coupled with mass spectrometry to quickly assess its ability to resolve racemic mixtures of various analytes.

Advanced Mechanistic Studies Using in situ Spectroscopic Techniques

Understanding the precise mechanism by which a catalyst or building block functions is key to optimizing its performance. Mechanistic studies of L-proline-catalyzed reactions have successfully used in situ techniques like NMR and mass spectrometry to detect key intermediates, such as enamines and oxazolidinones, in real-time. nih.gov Isotope labeling studies, for instance using ¹⁸O-enriched water, have provided definitive evidence for the proposed catalytic cycles. nih.gov

The application of these advanced spectroscopic methods to reactions involving this compound represents a critical future research direction. In situ NMR and IR spectroscopy could be employed to monitor the progress of a reaction where this compound is used as a starting material or catalyst, identifying transient intermediates and determining reaction kinetics. These empirical data would be invaluable for building accurate computational models to rationalize its reactivity and stereoselectivity, ultimately enabling the rational design of more efficient synthetic processes and novel materials. mdpi.com

Q & A

How can researchers optimize the catalytic efficiency of N-Benzyl-L-proline ethyl ester in asymmetric Darzens reactions?

Advanced Research Focus:
this compound has demonstrated variable enantiomeric excess (ee) and yield depending on catalyst loading. For example, at 5 mol% catalyst loading, a 55% yield and 40% ee were observed, while increasing to 10 mol% resulted in 58% yield and 47% ee . This suggests non-linear kinetics or competing side reactions. To optimize:

  • Experimental Design: Conduct kinetic studies to identify rate-limiting steps.
  • Data Analysis: Use HPLC or chiral GC to monitor ee and correlate with reaction time, temperature, and solvent polarity.
  • Structural Modification: Compare with N-Benzyl-L-proline (unesterified), which achieved 96% yield and 99% ee under similar conditions, indicating esterification may reduce catalytic activity .

What synthetic routes are recommended for preparing this compound with high purity?

Basic Research Focus:
A validated route involves acylation of tert-butyl-protected L-proline with 3-acetylthio-2-methylpropionic acid chloride, followed by hydrogenation to remove protecting groups . Key steps:

  • Protection: Use tert-butyl esters to prevent unwanted side reactions during acylation.
  • Purification: Employ column chromatography (silica gel, ethyl acetate/hexane) to isolate intermediates.
  • Characterization: Confirm purity via NMR (¹H/¹³C) and HPLC-MS .

How does the ester group in this compound influence its conformational stability in catalytic applications?

Advanced Research Focus:
The ethyl ester group enhances lipophilicity, potentially improving solubility in non-polar solvents. However, computational studies (e.g., DFT calculations) are needed to assess:

  • Steric Effects: Compare torsional angles of esterified vs. non-esterified proline derivatives.
  • Electronic Effects: Evaluate electron-withdrawing/donating properties of the ester group on transition-state stabilization.
    Refer to quantum mechanical analyses of analogous ethyl ester derivatives (e.g., N-acetyl-L-phenylalanine ethyl ester) for methodology .

What safety protocols are critical when handling this compound in laboratory settings?

Basic Research Focus:
While direct toxicity data for this compound is limited, analogous proline derivatives (e.g., L-Proline Benzyl Ester Hydrochloride) are classified as non-hazardous but require precautions :

  • PPE: Wear nitrile gloves, lab coats, and safety goggles.
  • Ventilation: Use fume hoods to minimize inhalation of vapors.
  • Waste Disposal: Follow EPA guidelines for organic waste .

How can researchers address contradictions in catalytic performance data for this compound?

Advanced Research Focus:
Discrepancies in yield and ee (e.g., 40% vs. 47% ee with increased catalyst loading) may arise from:

  • Side Reactions: Analyze byproducts via LC-MS to identify competing pathways.
  • Solvent Effects: Test polar aprotic solvents (e.g., THF vs. DCM) to modulate reaction kinetics.
  • Statistical Validation: Apply ANOVA to assess significance of variable outcomes .

What role does this compound play in preventing aggregation in peptide synthesis?

Advanced Research Focus:
While not directly studied, structurally similar "pseudo-proline" derivatives (e.g., Z-L-Pro-ONp) are used to disrupt β-sheet formation during solid-phase peptide synthesis. Key considerations:

  • Hydrophobic Interactions: The benzyl group may enhance solubility in organic phases.
  • Conformational Control: Use circular dichroism (CD) to assess secondary structure modulation .

What analytical techniques are recommended for quantifying this compound in reaction mixtures?

Basic Research Focus:

  • Chromatography: Reverse-phase HPLC with UV detection (λ = 254 nm).
  • Spectroscopy: ¹H NMR (δ 1.2–1.4 ppm for ethyl ester protons; δ 3.5–4.5 ppm for proline ring protons).
  • Mass Spectrometry: ESI-MS in positive ion mode for molecular ion confirmation .

How does the purity of this compound impact reproducibility in enantioselective catalysis?

Advanced Research Focus:
Impurities (e.g., residual solvents or unreacted starting materials) can alter catalytic sites. For reliable results:

  • Quality Control: Source ≥99% pure material (e.g., CAS 955-40-8) .
  • Batch Testing: Perform Karl Fischer titration to ensure low water content (<0.1%).

What computational tools can predict the reactivity of this compound in novel reactions?

Advanced Research Focus:

  • Molecular Dynamics (MD): Simulate transition states in asymmetric catalysis.
  • Docking Studies: Use AutoDock Vina to model substrate-catalyst interactions.
  • Thermodynamic Analysis: Calculate Gibbs free energy barriers via Gaussian 16 .

How should researchers document experimental conditions for studies involving this compound to ensure reproducibility?

Basic Research Focus:
Adhere to NIH preclinical guidelines:

  • Detailed Reporting: Specify catalyst loading, solvent, temperature, and reaction time.
  • Data Archiving: Deposit raw NMR/MS files in public repositories (e.g., Zenodo).
  • Checklists: Use templates from journals like ChemComm for organocatalysis studies .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.